The synthesis of GSK1059615 typically involves several key steps:
Specific synthetic routes may not be fully disclosed due to proprietary concerns, but general methodologies for similar compounds have been documented in scientific literature .
GSK1059615 features a complex molecular structure characterized by:
GSK1059615 undergoes several key chemical reactions that define its mechanism of action:
These reactions highlight the compound's unique approach to disrupting cancer cell signaling pathways.
GSK1059615 primarily functions through:
GSK1059615 is primarily investigated for its potential applications in oncology:
The ongoing research aims to better understand its full therapeutic potential and optimize dosing regimens for clinical application.
GSK1059615 (CAS 958852-01-2) is a synthetic small molecule featuring a unique hybrid architecture that integrates a bipyridine scaffold with a thiazolidinedione pharmacophore. The core structure consists of:
This design confers optimal spatial orientation for simultaneous engagement with conserved residues in the ATP-binding pockets of PI3K isoforms and mTOR. The molecular weight is 333.36 g/mol (empirical formula C₁₈H₁₁N₃O₂S), with theoretical exact mass of 333.0572 g/mol and elemental composition: C (64.85%), H (3.33%), N (12.60%), O (9.60%), S (9.62%) [5] [8].
Table 1: Atomic Composition of GSK1059615
Element | Percentage | Atomic Count |
---|---|---|
Carbon (C) | 64.85% | 18 |
Hydrogen (H) | 3.33% | 11 |
Nitrogen (N) | 12.60% | 3 |
Oxygen (O) | 9.60% | 2 |
Sulfur (S) | 9.62% | 1 |
The (5Z) stereodescriptor explicitly denotes the cis configuration of the exocyclic double bond relative to the thiazolidinedione carbonyl, a conformation validated by X-ray crystallography in analogous inhibitors [5].
Table 2: Physicochemical Profile of GSK1059615
Property | Value | Conditions |
---|---|---|
Solubility | ||
- DMSO | 5 mg/mL (15.00 mM) | Hygroscopic, use fresh [1] [4] |
- Water | Insoluble | Ambient temperature [1] |
- Ethanol | Insoluble | Ambient temperature [1] |
- Corn oil | Forms stable suspension (0.1 mg/mL) | 5% DMSO/corn oil [1] |
Sodium Salt Hydrate | ≥8 mg/mL in H₂O | Improved aqueous solubility [7] |
Stability | ||
- Solid | >2 years at -20°C | Desiccated, dark [4] [5] |
- Solution (DMSO) | 1 year at -20°C, 2 years at -80°C | Anhydrous [4] |
LogP (predicted) | 2.71–2.99 | Moderate lipophilicity [3] [8] |
Key Characteristics:1. Solubility Limitations:- The compound is highly insoluble in aqueous media (<0.00404 mg/mL) and ethanol, necessitating lipid-based formulations (e.g., 5% DMSO/95% corn oil) for in vivo studies [1] [4].- Solubilization strategies include nanoemulsions or salt formation; the sodium salt hydrate variant enhances water solubility to ≥8 mg/mL [7].
Table 3: Inhibitory Potency (IC₅₀) of GSK1059615 Against PI3K Isoforms and mTOR
Target | IC₅₀ Value | Assay System |
---|---|---|
PI3Kα | 0.4 nM | Cell-free HTRF [1] [8] |
PI3Kβ | 0.6 nM | Cell-free HTRF [1] [4] |
PI3Kγ | 2–5 nM | Cell-free HTRF [1] [5] |
PI3Kδ | 5 nM | Cell-free HTRF [1] [8] |
mTOR | 12 nM | Cell-free HTRF [1] [4] |
Formulation Insights:
The compound’s bioavailability is intrinsically limited by its physicochemical profile, though its high potency (sub-nanomolar IC₅₀) partially offsets this challenge in target tissues [1] [5].
Table 4: Standardized Identifiers for GSK1059615
Identifier Type | Value |
---|---|
CAS Registry No. | 958852-01-2 |
DrugBank Accession | DB11962 |
PubChem CID | 23582824 |
ChEMBL ID | CHEMBL3544966 |
Synonyms | GSK-615, GSK-1059615, (5Z)-5-[[4-(4-pyridinyl)-6-quinolinyl]methylene]thiazolidine-2,4-dione |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1